2-{spiro[3.3]heptan-2-yl}ethan-1-amine
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Overview
Description
2-{spiro[33]heptan-2-yl}ethan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine typically involves the construction of the spirocyclic scaffold followed by the introduction of the ethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. Subsequent functionalization introduces the ethanamine moiety.
Industrial Production Methods
Industrial production methods for 2-{spiro[33]heptan-2-yl}ethan-1-amine are not well-documented, likely due to its specialized applications and relatively recent interest in research
Chemical Reactions Analysis
Types of Reactions
2-{spiro[3.3]heptan-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanamine group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{spiro[3.3]heptan-2-yl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing into its potential use in drug design and development, particularly for targeting specific biological pathways.
Industry: Its applications in industry are still being explored, but it holds promise for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{spiro[3.3]heptan-2-yl}ethan-1-amine involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it could influence various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[3.3]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ethanamine group.
Uniqueness
2-{spiro[3.3]heptan-2-yl}ethan-1-amine is unique due to its specific combination of a spirocyclic core and an ethanamine group. This combination provides distinct chemical properties and potential biological activities that differentiate it from other spirocyclic compounds.
Properties
IUPAC Name |
2-spiro[3.3]heptan-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGZDABODVIKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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